Methyl 5-bromo-3-methylpicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-methylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOANNAYCXMSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672022 | |
| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213771-32-5 | |
| Record name | Methyl 5-bromo-3-methylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-3-methylpicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of Methyl 5 Bromo 3 Methylpicolinate
Substitution Reactions
Substitution reactions on Methyl 5-bromo-3-methylpicolinate can be directed at two primary sites: the pyridine (B92270) ring itself and the ester functional group.
The pyridine ring is inherently electron-deficient compared to benzene, a characteristic that makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups. wikipedia.org In this compound, the ring nitrogen and the para-positioned methyl ester group activate the C-5 position (bearing the bromine atom) toward nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is delocalized across the aromatic system and onto the oxygen atoms of the ester group, which provides significant stabilization. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. libretexts.org The reactivity in SNAr reactions is often enhanced in heterocyclic systems like pyridines because the ring nitrogen can effectively stabilize the negative charge of the intermediate. wikipedia.org
Common nucleophiles for this transformation include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would be expected to yield Methyl 5-methoxy-3-methylpicolinate. The conditions for these reactions typically involve a strong nucleophile and may require elevated temperatures to proceed at a practical rate.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent | Expected Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOMe) | Methyl 5-methoxy-3-methylpicolinate |
| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | Methyl 5-(phenylthio)-3-methylpicolinate |
This table presents plausible transformations based on established principles of Nucleophilic Aromatic Substitution on activated heteroaryl halides.
The methyl ester group of this compound is susceptible to various transformations common to carboxylic acid esters. The most fundamental of these is hydrolysis, which can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-3-methylpicolinic acid.
Base-catalyzed hydrolysis, or saponification, is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with heating. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This is generally an irreversible process as the resulting carboxylate anion is deprotonated under the basic conditions.
Acid-catalyzed hydrolysis is a reversible equilibrium process. It requires a strong acid catalyst, such as sulfuric acid, and the presence of water. The reaction is driven to completion by using a large excess of water.
Beyond hydrolysis, the ester can undergo other transformations. Transesterification can occur by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. The ester can also be converted to an amide through aminolysis, by reacting it with ammonia (B1221849) or a primary or secondary amine, often requiring heat.
Cross-Coupling Reactions
The carbon-bromine bond at the C-5 position is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rhhz.net These reactions provide powerful methods for elaborating the core structure of the molecule.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govlibretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov
In the context of this compound, the bromine atom serves as the electrophilic partner. The catalytic cycle typically involves three main steps: oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron reagent for transmetalation. organic-chemistry.org
This methodology allows for the introduction of a diverse array of aryl, heteroaryl, vinyl, or alkyl groups at the C-5 position. For example, coupling with phenylboronic acid would yield Methyl 3-methyl-5-phenylpicolinate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Research on similar bromo-substituted aromatic esters demonstrates the feasibility and versatility of this approach. researchgate.net
Table 2: Exemplary Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst / Ligand | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Methyl 3-methyl-5-phenylpicolinate |
| Thiophene-2-boronic acid | PdCl₂(dppf) | K₃PO₄ | Methyl 3-methyl-5-(thiophen-2-yl)picolinate |
This table illustrates potential Suzuki-Miyaura couplings based on established catalytic systems for aryl bromides.
The Buchwald-Hartwig amination is another cornerstone of palladium-catalyzed cross-coupling chemistry, specifically for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction couples an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. chemspider.com
For this compound, this reaction provides a direct route to 5-amino-substituted picolinate (B1231196) derivatives. The reaction is tolerant of a wide range of amine coupling partners, including anilines, alkylamines, and various heterocyclic amines. The development of specialized phosphine (B1218219) ligands, such as those of the biarylphosphine class (e.g., XPhos, SPhos), has been critical to the broad scope and high efficiency of this transformation, particularly for challenging heteroaryl substrates. nih.gov
Table 3: Potential Buchwald-Hartwig Amination Reactions
| Amine | Catalyst / Ligand | Base | Product |
|---|---|---|---|
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Methyl 5-anilino-3-methylpicolinate |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Methyl 3-methyl-5-morpholinopicolinate |
This table shows hypothetical Buchwald-Hartwig amination reactions based on modern catalytic systems.
Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom on this compound enables a variety of other important metal-catalyzed transformations. These methods further expand the synthetic utility of this building block.
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples aryl halides with terminal alkynes to form arylalkynes. Reacting this compound with an alkyne like phenylacetylene (B144264) would yield Methyl 3-methyl-5-(phenylethynyl)picolinate.
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound. It offers an alternative to the Suzuki coupling and is known for its tolerance of a wide range of functional groups.
Heck Coupling: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. For example, reaction with methyl acrylate (B77674) could produce Methyl 5-(2-(methoxycarbonyl)vinyl)-3-methylpicolinate.
Decarbonylative Coupling: Novel methods have been developed that use carboxylic acid derivatives as coupling partners. nih.gov While not directly starting from the bromide, these highlight the expanding toolkit of cross-coupling chemistry that could be relevant after initial transformations.
These diverse cross-coupling reactions underscore the value of this compound as a versatile intermediate in the synthesis of complex substituted pyridine derivatives for various applications in research and development.
Iridium-Catalyzed C-H Borylation Studies
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of aromatic and heteroaromatic compounds. While no specific studies on the iridium-catalyzed C-H borylation of this compound have been reported, the regioselectivity of this reaction can be predicted based on studies of similarly substituted pyridines. The borylation of substituted pyridines is primarily governed by steric factors. acs.orgdigitellinc.com
In a study on the iridium-catalyzed borylation of 3-substituted-2-trifluoromethylpyridines, it was observed that borylation occurs selectively at the less sterically hindered position. acs.org For instance, 3-bromo-2-trifluoromethylpyridine undergoes borylation at the 5-position. acs.org Applying this principle to this compound, the most likely sites for borylation are the C-4 and C-6 positions. The directing effects of the substituents on the pyridine ring will influence the final product distribution. The nitrogen atom in the pyridine ring can coordinate to the iridium catalyst, which can inhibit the reaction. rsc.org However, the presence of a substituent at the C-2 position can mitigate this inhibition. rsc.org
Table 1: Predicted Regioselectivity of Iridium-Catalyzed C-H Borylation of this compound
| Position | Steric Hindrance | Electronic Effects | Predicted Outcome |
| C-4 | Less hindered | Influenced by adjacent methyl and bromo groups | Major product |
| C-6 | More hindered by ester group | Influenced by adjacent nitrogen and ester group | Minor product or no reaction |
This table is predictive and based on analogous reactions.
A typical reaction setup for such a borylation would involve an iridium precatalyst, such as [Ir(OMe)(COD)]₂, a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, and a boron source like pinacolborane (HBPin), often conducted at elevated temperatures. acs.org The resulting borylated picolinate can then serve as a versatile intermediate for further cross-coupling reactions.
Oxidation and Reduction Reactions
The oxidation and reduction of this compound can target either the pyridine ring, the methyl group, or the methyl ester, depending on the reagents and reaction conditions.
Oxidation: The methyl group at the C-3 position is susceptible to oxidation to a carboxylic acid. This transformation can be achieved using strong oxidizing agents. For instance, the oxidation of methylpyridines to their corresponding pyridine carboxylic acids has been reported using various methods, including potassium permanganate (B83412) or nitric acid. The resulting 5-bromo-2-(methoxycarbonyl)nicotinic acid would be a valuable intermediate for further derivatization.
Reduction: The reduction of this compound can proceed at two main sites: the methyl ester and the pyridine ring. The methyl ester can be reduced to a primary alcohol, yielding (5-bromo-3-methylpyridin-2-yl)methanol. This can be accomplished using reducing agents like lithium aluminium hydride (LiAlH₄). The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more forcing conditions, for example, using catalytic hydrogenation over a platinum or rhodium catalyst at high pressure and temperature.
Table 2: Potential Oxidation and Reduction Products of this compound
| Reaction Type | Reagent (Example) | Product |
| Oxidation of Methyl Group | KMnO₄ | 5-bromo-2-(methoxycarbonyl)nicotinic acid |
| Reduction of Methyl Ester | LiAlH₄ | (5-bromo-3-methylpyridin-2-yl)methanol |
| Reduction of Pyridine Ring | H₂, PtO₂ | Methyl 5-bromo-3-methylpiperidine-2-carboxylate |
Side-Chain Functionalization of the Methyl Group
The methyl group at the C-3 position offers a handle for further functionalization through side-chain reactions, most notably halogenation. Free radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator such as benzoyl peroxide or AIBN, can introduce a halogen atom onto the methyl group. This would lead to the formation of Methyl 5-bromo-3-(bromomethyl)picolinate or Methyl 5-bromo-3-(chloromethyl)picolinate, respectively. These halogenated products are highly versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Table 3: Potential Side-Chain Functionalization Products of the Methyl Group
| Reaction Type | Reagent (Example) | Product |
| Bromination | N-Bromosuccinimide (NBS), AIBN | Methyl 5-bromo-3-(bromomethyl)picolinate |
| Chlorination | N-Chlorosuccinimide (NCS), AIBN | Methyl 5-bromo-3-(chloromethyl)picolinate |
Applications of Methyl 5 Bromo 3 Methylpicolinate in Organic Synthesis and Interdisciplinary Research
Role as a Key Synthetic Intermediate for Complex Organic Molecules
The strategic placement of the bromo and methyl ester groups on the pyridine (B92270) ring renders Methyl 5-bromo-3-methylpicolinate a highly sought-after precursor for the synthesis of a wide array of complex organic molecules. Its utility spans the creation of active pharmaceutical ingredients (APIs), the assembly of nitrogen-containing heterocyclic scaffolds, and the synthesis of substituted pyridine systems.
Precursor in Active Pharmaceutical Ingredient (API) Synthesis
This compound serves as a fundamental starting material in the multi-step synthesis of various APIs. google.comgoogle.comgoogle.comgoogle.com Its role is often to introduce a substituted pyridine moiety into the final drug molecule. For instance, it has been utilized in the synthesis of triazolopyrimidine compounds, which are investigated for their potential as PRC2 inhibitors. google.com In these syntheses, the bromine atom can be readily displaced or used in cross-coupling reactions to build more complex structures. google.comgoogleapis.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments to form the final API. googleapis.com
The synthesis of 2-(pyridin-3-yl)-pyrimidine derivatives, which act as RET inhibitors, also employs this compound as a key intermediate. google.comgoogleapis.com Furthermore, it is a precursor in the development of dual inhibitors of PD-L1 and adenosine (B11128) receptors, which are explored for their potential in cancer immunotherapy. google.com The compound is also used in the synthesis of GCN2 inhibitors. google.com
Table 1: Examples of APIs Synthesized Using this compound
| Target API Class | Therapeutic Target | Reference |
| Triazolopyrimidine derivatives | PRC2 | google.com |
| 2-(pyridin-3-yl)-pyrimidine derivatives | RET | google.comgoogleapis.com |
| Heterocyclic dual inhibitors | PD-L1 and Adenosine receptors | google.com |
| Novel GCN2 inhibitors | GCN2 | google.com |
Building Block for Nitrogen-Containing Heterocyclic Scaffolds
The pyridine ring is a common motif in many biologically active compounds. This compound provides a convenient entry point for the construction of more elaborate nitrogen-containing heterocyclic systems. google.com The bromine atom allows for the introduction of various substituents through cross-coupling reactions, such as the Suzuki reaction, enabling the formation of carbon-carbon bonds. googleapis.com This versatility has been demonstrated in the synthesis of various heterocyclic compounds, including those with potential applications as PARP1 inhibitors. google.com
Utility in the Synthesis of Substituted Pyridine Systems
The inherent reactivity of the bromo and ester functionalities in this compound makes it an ideal substrate for creating a diverse range of substituted pyridine systems. googleapis.com The bromine atom can be readily transformed into other functional groups or used as a handle for metal-catalyzed cross-coupling reactions. googleapis.com The ester group can be modified through hydrolysis, amidation, or reduction to further diversify the resulting pyridine derivatives. googleapis.com This adaptability allows for the systematic exploration of structure-activity relationships in drug discovery programs. googleapis.com
Exploration in Medicinal Chemistry Research
Beyond its role as a synthetic intermediate, this compound and its derivatives are actively investigated in medicinal chemistry for their potential to modulate the activity of biological targets.
Investigations into Enzyme Activity Modulation (e.g., Cyclooxygenase-2 (COX-2) Inhibition)
Derivatives of this compound have been explored for their potential to inhibit the activity of enzymes implicated in disease processes. googleapis.comgoogle.com One notable area of investigation is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. googleapis.comgoogle.com The structural features of the substituted pyridine ring can be tailored to fit into the active site of the COX-2 enzyme, potentially leading to the development of novel anti-inflammatory agents. googleapis.comgoogle.com
Receptor Interaction Studies
The pyridine scaffold present in this compound is a key pharmacophore in many compounds that interact with biological receptors. googleapis.com Researchers utilize this building block to synthesize libraries of compounds for screening against various receptors. googleapis.com The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to molecular targets. The ability to systematically modify the substituents on the pyridine ring allows for a detailed exploration of how different chemical features influence receptor binding and signaling. For example, derivatives have been studied for their interaction with glucagon (B607659) receptors. google.com
Insufficient Research Data for this compound Applications
Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of available research data regarding the specific applications of the chemical compound this compound in the requested fields of study.
The investigation sought to find detailed, peer-reviewed research on the use of this compound in several key areas. However, the search yielded no specific studies for this particular compound in the following applications:
Cellular Process Modulation: No research was found detailing the effects of this compound on cellular processes such as apoptosis induction.
Antimicrobial, Anti-inflammatory, and Anticancer Research: There is no available scientific literature that investigates or establishes the efficacy of this compound as an antimicrobial, anti-inflammatory, or anticancer agent.
Development of Kinase Inhibitors: While research into kinase inhibitors, including RET inhibitors, is extensive, this compound is not identified as a significant compound in these studies. nih.govnih.gov
Agrochemical and Material Science Research: No publications were identified that explore the potential of this compound in either agrochemical development or its contributions to material science.
The available information on this compound is predominantly limited to its chemical identity, physical properties, and its availability as a reagent for chemical synthesis. nih.govbldpharm.com There is no substantive body of research to support an article on its applications in the specified areas of interdisciplinary research.
Due to the absence of scientific evidence and detailed findings, it is not possible to generate an accurate and informative article that adheres to the requested outline and focuses solely on this compound.
Spectroscopic and Analytical Characterization Methodologies for Methyl 5 Bromo 3 Methylpicolinate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methyl 5-bromo-3-methylpicolinate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy provides precise information about the number and types of hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl and methoxy (B1213986) groups.
The aromatic region would likely display two distinct signals for the two non-equivalent protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine atom and the ester group, as well as the electron-donating effect of the methyl group. The protons would likely appear as singlets or doublets depending on their coupling with each other.
The methyl group attached to the pyridine ring would produce a singlet in the upfield region of the spectrum. The three protons of the methoxy group of the ester would also appear as a distinct singlet. The integration of these signals would confirm the ratio of protons in the molecule, consistent with its proposed structure.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | ~7.5 - 8.5 | d or s | 1H |
| Aromatic CH | ~7.5 - 8.5 | d or s | 1H |
| OCH₃ | ~3.9 | s | 3H |
| Ar-CH₃ | ~2.5 | s | 3H |
| Note: This is a predicted data table. Actual experimental values may vary. |
Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. bldpharm.com Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atoms of the pyridine ring would appear in the downfield region, with their chemical shifts influenced by the attached substituents. The carbon atom bonded to the bromine atom would be expected at a specific chemical shift. The carbonyl carbon of the ester group would be observed at a characteristic downfield position. The carbon atoms of the methyl and methoxy groups would appear in the upfield region of the spectrum.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (Ester) | ~165 |
| C-Br | ~120 |
| Aromatic C-H | ~125-150 |
| Aromatic C-N | ~150-160 |
| Aromatic C-C | ~130-140 |
| OCH₃ | ~52 |
| Ar-CH₃ | ~18 |
| Note: This is a predicted data table. Actual experimental values may vary. |
Advanced NMR Techniques for Connectivity and Conformational Analysis
To further confirm the structural assignment and elucidate the connectivity of atoms, advanced NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
A COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, this could help to definitively assign the signals of the aromatic protons by showing their through-bond coupling.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. bldpharm.com It is routinely used to assess the purity of this compound and to confirm its molecular weight. bldpharm.combldpharm.com
In an LC-MS analysis, the sample is first injected into a liquid chromatograph, where it is separated from any impurities. The eluent from the chromatograph is then introduced into the mass spectrometer. The resulting mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This provides strong evidence for the presence of a bromine atom in the molecule. The molecular weight is determined from the mass-to-charge ratio of this molecular ion peak.
| Ion | Expected m/z | Relative Abundance |
| [M(⁷⁹Br)+H]⁺ | 230.0 | ~100% |
| [M(⁸¹Br)+H]⁺ | 232.0 | ~98% |
| Note: This is a predicted data table based on the molecular formula C₈H₈BrNO₂. Actual experimental values may vary slightly. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. sigmaaldrich.com This allows for the determination of the exact mass of the molecule and, consequently, its elemental formula. sigmaaldrich.com
For this compound, an HRMS analysis would provide the exact mass of the molecular ion, which can then be compared to the theoretical exact mass calculated from its elemental composition (C₈H₈BrNO₂). nih.gov A close match between the measured and calculated exact masses provides unambiguous confirmation of the molecular formula. The exact mass of this compound is reported as 228.97384 Da. nih.gov
| Parameter | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | nih.gov |
| Calculated Exact Mass | 228.97384 Da | nih.gov |
| Measured Exact Mass | Consistent with calculated value | sigmaaldrich.com |
Vibrational Spectroscopy Approaches
Vibrational spectroscopy is a critical tool for the characterization of molecular structures. It provides detailed information about the functional groups present in a molecule and offers a unique fingerprint for identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 |
| C-O (Ester) | Stretching | 1200-1300 |
| C=N (Pyridine) | Stretching | 1550-1610 |
| C=C (Pyridine) | Stretching | 1450-1580 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Asymmetric & Symmetric Stretching | 2950-3000 |
| C-Br | Stretching | 500-600 |
The analysis of related picolinic acid derivatives by FT-IR has shown characteristic peaks for the aromatic ring and carboxylic acid functionalities, which supports these expected ranges. researchgate.net For instance, in chromium (tris) picolinate (B1231196), the characteristic vibrations of the picolinate moiety are clearly observed. tandfonline.comresearchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying and fingerprinting molecules. The technique is sensitive to non-polar bonds and symmetric vibrations, offering a unique spectral signature for this compound.
Specific Raman spectroscopic data for this compound is not widely published. However, studies on related brominated compounds and pyridine derivatives can provide insight into the expected Raman shifts. researchgate.net The Raman spectra of pyridine and its derivatives are well-documented, showing characteristic ring breathing modes and substituent-sensitive bands. researchgate.net For brominated flame retardants, distinct spectral features are observed that allow for their differentiation based on the number and position of bromine atoms. researchgate.net
Expected Raman Shifts for Key Vibrations in this compound:
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyridine Ring Breathing | ~1000 and ~1030 |
| C-Br Stretch | 200-400 |
| C=O Stretch | 1650-1750 |
The unique combination of these vibrations would provide a distinct Raman fingerprint for this compound, allowing for its unambiguous identification.
X-ray Crystallography for Solid-State Structure Determination
While a crystal structure for this compound is not publicly available, the crystal structures of several related picolinic acid derivatives have been reported. nih.gov These studies reveal how substituents on the pyridine ring influence the molecular conformation and the intermolecular interactions, such as π-stacking and hydrogen bonding, that dictate the crystal packing. nih.gov For instance, the analysis of different picolinate esters shows variations in the torsion angles between the pyridine ring and the ester group, which can be influenced by steric and electronic factors.
A study on various picolinic acid derivatives highlighted that small changes in substituents can lead to significant conformational changes in the molecule. nih.gov This underscores the importance of obtaining a specific crystal structure for this compound to fully understand its solid-state properties. The general methodology would involve growing single crystals of the compound, followed by data collection using a diffractometer and structure solution and refinement.
Chromatographic Purification and Analysis Methods
Chromatographic techniques are essential for the isolation, purification, and purity assessment of synthesized chemical compounds like this compound.
Column Chromatography Techniques for Isolation and Purification
Column chromatography is a fundamental purification technique in organic synthesis. For the isolation of this compound from a reaction mixture, silica (B1680970) gel column chromatography is a suitable method. teledynelabs.comnih.gov Silica gel, a polar stationary phase, allows for the separation of compounds based on their polarity.
A typical procedure would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and loading it onto a pre-packed silica gel column. The separation is then achieved by eluting the column with a solvent system of appropriate polarity. For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. rsc.orgacs.org The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org
Hypothetical Column Chromatography Parameters for Purifying this compound:
| Parameter | Description |
| Stationary Phase | Silica Gel (230-400 mesh) rsc.org |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a highly efficient analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. For this compound, a reversed-phase HPLC method would be appropriate.
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. A common mobile phase for analyzing picolinate esters is a mixture of acetonitrile (B52724) and water. nih.govoatext.comoatext.com The components of the sample are separated based on their hydrophobicity, with more polar compounds eluting earlier.
A validated HPLC method for the analysis of chromium picolinate in nutraceuticals employed a C18 column with an acetonitrile/water mobile phase and UV detection. nih.gov Similar conditions could be adapted for this compound. The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often use HPLC to specify the purity of this compound, with typical purities being 97% or higher. sigmaaldrich.com
Typical HPLC Parameters for Purity Assessment of this compound:
| Parameter | Description |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and Water mixture |
| Detection | UV-Vis Detector (at a suitable wavelength) |
| Purity Determination | Peak Area Percentage |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for monitoring the progress of organic reactions, including the synthesis of this compound. Its simplicity, speed, and low cost make it an invaluable tool in the synthetic chemistry laboratory for qualitatively assessing the consumption of starting materials, the formation of products, and the presence of any byproducts.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica gel on a solid support) and a mobile phase (a solvent or solvent mixture). In the context of synthesizing this compound, TLC allows a chemist to track the conversion of the starting materials, such as a brominated pyridine precursor, into the final esterified product.
A typical procedure involves spotting a small amount of the reaction mixture onto a TLC plate at various time intervals. The plate is then placed in a sealed chamber containing a suitable eluent. As the solvent moves up the plate via capillary action, the components of the mixture travel at different rates depending on their polarity and affinity for the stationary phase. Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and thus have lower Rf values.
The progress of the reaction can be visualized by comparing the spots of the reaction mixture over time to the spots of the starting material and, if available, a pure sample of the product. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.
For the synthesis of this compound, a common stationary phase is silica gel 60 F254. The choice of the mobile phase is crucial for achieving good separation. A mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate is often effective for this class of compounds. The optimal solvent ratio is determined empirically to achieve Rf values that are ideally between 0.2 and 0.8 for the compounds of interest.
Visualization of the spots on the TLC plate can often be achieved under UV light (at 254 nm), as pyridine derivatives are typically UV-active. Alternatively, staining with a developing agent, such as potassium permanganate (B83412) or iodine, can be used.
Representative Data for TLC Monitoring of this compound Synthesis:
The following table illustrates representative TLC data for monitoring the synthesis of this compound from a hypothetical starting material, 5-bromo-3-methylpicolinic acid, through esterification.
| Compound | Structure | Representative Rf Value (3:1 Hexanes:Ethyl Acetate on Silica Gel) | Visualization Method |
| 5-bromo-3-methylpicolinic acid (Starting Material) | 0.15 | UV (254 nm), Potassium Permanganate Stain | |
| This compound (Product) | ![]() | 0.65 | UV (254 nm) |
Table 1: Representative TLC data for the synthesis of this compound.
In this representative example, the starting carboxylic acid is significantly more polar than the resulting methyl ester. This difference in polarity leads to a substantial difference in their respective Rf values, allowing for clear and effective monitoring of the reaction's progress. As the reaction proceeds, the spot corresponding to the starting material at an Rf of 0.15 would diminish, while the spot for the product at an Rf of 0.65 would appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Theoretical and Computational Investigations of Methyl 5 Bromo 3 Methylpicolinate
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting molecular properties where experimental data is scarce. For methyl 5-bromo-3-methylpicolinate, these methods can provide significant insights into its electronic structure, orbital interactions, and spectroscopic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized geometries and electronic properties of molecules.
In a study on 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, the B3LYP/6-31G(d,p) method was used to investigate their electronic structures. The energy gap between HOMO and LUMO was calculated to understand the chemical reactivity and kinetic stability of the molecules. niscair.res.in For this compound, the electron-withdrawing nature of the bromine atom and the ester group, combined with the electron-donating methyl group, would influence the energies of these frontier orbitals. The bromine atom at the 5-position is expected to lower the energy of the HOMO and LUMO, while the methyl group at the 3-position would have a contrary, though less pronounced, effect.
Furthermore, DFT studies on various benzoic acid derivatives have shown that substituent groups significantly impact the electronic properties. preprints.org By analogy, the substituents on the pyridine (B92270) ring of this compound would similarly dictate its electronic landscape.
Table 1: Representative DFT-Calculated Electronic Properties of Analogous Pyridine Derivatives
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate | B3LYP/6-311++G(d,p) | - | - | 3.605 | ijcce.ac.ir |
| 2-N-methylamino-3-methylpyridine N-oxide | B3LYP/6-311++G(d,p) | - | - | - | nih.gov |
| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives | B3LYP/6-31G(d,p) | - | - | - | niscair.res.in |
Note: Specific HOMO/LUMO energy values were not provided in the abstracts for all compounds.
Natural Bond Orbital (NBO) analysis is a powerful tool to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. uni-muenchen.dewisc.edu It provides a localized picture of the electron density in a molecule, corresponding to the chemist's Lewis structure model.
For this compound, NBO analysis would reveal key insights into the delocalization of electron density and the nature of the chemical bonds. The analysis of donor-acceptor interactions (hyperconjugation) would highlight the stability of the molecule arising from electron delocalization.
In studies of related compounds, such as picolinic acid hydrazide, NBO analysis has been used to understand the intramolecular interactions that stabilize the molecule's conformation. researchgate.net For 2-N-methylamino-3-methylpyridine N-oxide, NBO calculations helped in understanding the intramolecular hydrogen bonding. nih.gov In the case of this compound, NBO analysis would likely show significant delocalization of electron density from the pyridine ring to the carbonyl group of the ester. The bromine atom would also participate in hyperconjugative interactions.
The NBO analysis of metal complexes with tetrapyrazinoporphyrazine and its octachloro derivative has described the nature of the bonds between the metal and nitrogen atoms in terms of donor-acceptor interactions. mdpi.com This suggests that for this compound, the nitrogen lone pair's interaction with the rest of the molecule would be a key feature.
Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. These predictions are valuable for interpreting experimental spectra.
For this compound, DFT calculations could predict its vibrational spectrum. The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors in the computational method. For example, in a study of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives, the B3LYP/6-31G(d,p) method was used to calculate vibrational frequencies. niscair.res.in
The predicted IR spectrum of this compound would show characteristic peaks for the C=O stretching of the ester group, C-Br stretching, and various vibrations of the substituted pyridine ring. The calculated NMR chemical shifts would help in the assignment of the proton and carbon signals in its experimental NMR spectra.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the conformational preferences and intermolecular interactions of molecules.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orglumenlearning.comutdallas.edu For this compound, the primary conformational flexibility arises from the rotation around the C-C bond connecting the pyridine ring to the ester group and the C-O bond of the ester.
Studies on methyl picolinate (B1231196) have indicated that it exists in two main conformers, s-trans and s-cis, which have been investigated by gas electron diffraction. chemicalbook.com The relative stability of these conformers is determined by a balance of steric and electronic effects. For this compound, the presence of the methyl group at the 3-position would introduce steric hindrance that could favor one conformer over the other. The bromine at the 5-position is less likely to have a significant steric influence on the ester group's conformation.
Table 2: Predicted Conformational Properties of Methyl Picolinate
| Conformer | Description | Relative Stability |
| s-trans | The carbonyl oxygen is pointing away from the nitrogen atom of the pyridine ring. | Generally more stable |
| s-cis | The carbonyl oxygen is pointing towards the nitrogen atom of the pyridine ring. | Generally less stable |
Note: This table is based on general findings for methyl picolinate and the exact energy difference for this compound would require specific calculations.
Intermolecular interactions play a crucial role in determining the physical properties of molecular solids and liquids. For this compound, the key intermolecular interactions would include dipole-dipole interactions, van der Waals forces, and potentially halogen bonding.
Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov The bromine atom in this compound can participate in halogen bonding, with the nitrogen atom of another molecule or other Lewis basic sites acting as the halogen bond acceptor.
Computational studies on halogen bonding in complexes of brominated pyridines have provided detailed insights into the nature of these interactions. nih.govmdpi.comresearchgate.netacs.org DFT calculations have been used to determine the geometry and strength of halogen bonds. The strength of the halogen bond is influenced by the substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring generally enhance the strength of the halogen bond.
In the solid state, this compound is likely to form dimers or extended networks through a combination of hydrogen bonding (if any) and halogen bonding. Molecular dynamics simulations could be employed to study the behavior of this compound in the condensed phase, providing insights into its self-assembly and packing in a crystal lattice. mdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studiesmdpi.comnih.govmdpi.com
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are foundational pillars in the fields of medicinal chemistry and materials science. SAR explores the link between the chemical structure of a molecule and its biological activity, while SPR investigates the relationship between a molecule's structure and its physicochemical properties. mdpi.comnih.gov These studies are crucial for the rational design of new molecules with enhanced efficacy, selectivity, and desired properties, thereby accelerating the development of new drugs and materials. mdpi.com
For a molecule like this compound, SAR studies would be instrumental in identifying which parts of the molecule are essential for a specific biological effect. By systematically modifying the structure—for instance, by changing the position of the bromo and methyl groups on the pyridine ring or by altering the ester group—researchers can deduce key pharmacophoric features. This understanding allows for the design of analogues with improved activity and reduced off-target effects.
Similarly, SPR studies would focus on how the structural features of this compound influence its properties, such as solubility, stability, and reactivity. This knowledge is vital for optimizing its formulation and ensuring its suitability for a particular application.
Computational Approaches to Binding Affinity Predictionsnih.govnih.govarxiv.org
A key aspect of SAR in drug discovery is the prediction of how strongly a molecule will bind to its biological target, a concept quantified by binding affinity. Computational methods have become indispensable for predicting the binding affinity of small molecules like this compound. nih.gov These approaches can significantly reduce the time and cost associated with experimental screening of large compound libraries. nih.gov
Several computational techniques are employed to estimate binding affinity, broadly categorized into physics-based methods and machine learning-based scoring functions. nih.govarxiv.org
Molecular Docking: This is one of the most common methods used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The strength of the interaction is then estimated using a scoring function, which provides a measure of binding affinity. For this compound, docking studies could predict its binding mode within the active site of a target protein, providing insights into the key interactions that stabilize the complex.
Molecular Dynamics (MD) Simulations: These simulations provide a more dynamic picture of the ligand-receptor interaction by simulating the movement of atoms over time. This allows for the calculation of binding free energies, which are a more accurate measure of binding affinity.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous computational methods that calculate the difference in binding free energy between two ligands. They are often used to guide the optimization of a lead compound.
To illustrate how computational binding affinity predictions can guide SAR studies, consider the following hypothetical data for a series of this compound analogues targeting a hypothetical enzyme.
| Compound | Modification | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| This compound | Parent Compound | -8.5 | Hydrogen bond with Ser122, Pi-stacking with Phe256 |
| Analogue 1 | Bromo group at position 4 | -7.2 | Loss of favorable halogen bond |
| Analogue 2 | Methyl group at position 4 | -8.1 | Slight steric clash with Leu189 |
| Analogue 3 | Ethyl ester instead of methyl | -8.7 | Additional hydrophobic interaction |
| Analogue 4 | Amino group at position 5 | -9.5 | New hydrogen bond with Asp98 |
This table is a hypothetical representation to illustrate the type of data generated from computational binding affinity predictions.
Correlation of Electronic and Steric Properties with Chemical Reactivitynumberanalytics.comnih.govmdpi.com
The chemical reactivity of a molecule is governed by its electronic and steric properties. Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides powerful tools to calculate these properties and correlate them with reactivity. nih.govmdpi.com
For this compound, DFT calculations can provide a wealth of information about its electronic structure:
Atomic Charges: The distribution of electron density across the molecule can be calculated, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is crucial for predicting how the molecule will interact with other reagents.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, highlighting regions that are attractive to electrophiles or nucleophiles.
Steric properties, such as molecular size, shape, and conformational flexibility, also play a significant role in reactivity. numberanalytics.com Bulky substituents can hinder the approach of a reactant to a particular site, a phenomenon known as steric hindrance. Computational methods can be used to model the three-dimensional structure of this compound and its conformers, allowing for the assessment of steric effects on its reactivity.
The following table presents hypothetical electronic and steric descriptors for this compound and its isomers, which could be used to correlate with their observed reactivity in a particular reaction.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) | Steric Hindrance at C2 (Arbitrary Units) |
|---|---|---|---|---|
| This compound | -6.8 | -1.5 | 2.1 | Moderate |
| Methyl 3-bromo-5-methylpicolinate | -7.0 | -1.3 | 1.8 | Low |
| Methyl 4-bromo-3-methylpicolinate | -6.9 | -1.6 | 2.5 | High |
This table is a hypothetical representation to illustrate the type of data generated from computational analysis of electronic and steric properties.
Elucidation of Reaction Mechanisms through Computational Chemistrynih.govrsc.orgnih.gov
Computational chemistry has become an invaluable tool for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.govrsc.org By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energetic barriers associated with each step. nih.gov This detailed understanding is crucial for optimizing reaction conditions, predicting product distributions, and designing new catalysts.
For this compound, computational methods could be employed to investigate a variety of its potential reactions. For example, in a nucleophilic aromatic substitution reaction, computational studies could help answer key questions:
What is the most likely site of nucleophilic attack?
Does the reaction proceed through a Meisenheimer complex?
What is the structure of the transition state for the rate-determining step?
How do the bromo and methyl substituents influence the reaction rate and regioselectivity?
By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.
A hypothetical reaction coordinate diagram for the hydrolysis of this compound, as might be determined by computational chemistry, is presented below.
Hypothetical Reaction Coordinate Diagram for the Hydrolysis of this compound
This diagram is a simplified, hypothetical representation of a reaction pathway that could be elucidated through computational chemistry.
Biological Activity and Biochemical Pathway Research Excluding Dosage/administration
Investigation of Biochemical Pathway Modulation
The core structure of Methyl 5-bromo-3-methylpicolinate serves as a scaffold for the synthesis of inhibitors that can modulate specific metabolic and cellular signaling pathways.
While direct studies on the impact of this compound on metabolic pathways are not available, its derivatives have been shown to be involved in the synthesis of molecules targeting metabolic processes. For instance, it is a precursor for compounds that inhibit dihydroceramide (B1258172) desaturase (Des1), an enzyme involved in the sphingolipid biosynthetic pathway. bldpharm.com Perturbations in this pathway are linked to a variety of diseases, including cancer and diabetes. bldpharm.com
Derivatives of this compound are instrumental in creating compounds that interact with key cellular signaling pathways, particularly those involved in immune regulation and cancer progression.
One significant area of investigation is in cancer immunotherapy, where this compound is a starting material for the synthesis of dual inhibitors of Programmed Death-Ligand 1 (PD-L1) and adenosine (B11128) A2A receptors (A2AR). guidechem.com The PD-1/PD-L1 pathway is a major immune checkpoint that cancer cells exploit to evade the immune system. nih.gov Simultaneously, high concentrations of adenosine in the tumor microenvironment can suppress immune responses through A2AR signaling. nih.gov By creating molecules that block both of these pathways, researchers aim to enhance the anti-tumor immune response. guidechem.com
Another critical signaling pathway targeted by derivatives of this compound is the Polycomb Repressive Complex 2 (PRC2) pathway. googleapis.com PRC2 is a key epigenetic regulator that, when dysregulated, can lead to the silencing of tumor suppressor genes and contribute to cancer development. nih.gov this compound is used to synthesize inhibitors that target the EED subunit of the PRC2 complex, thereby inhibiting its function. googleapis.comnih.gov
Furthermore, this precursor is utilized in the development of inhibitors for protein kinases, such as p38, which are central to inflammatory signaling pathways. bldpharm.com Dysregulation of these pathways is associated with a range of inflammatory disorders. bldpharm.com
Mechanism of Action Studies
The mechanism of action is studied for the final, more complex molecules synthesized from this compound. These studies identify the specific molecular targets and characterize the interactions that lead to the observed biological effects.
The primary molecular targets identified for compounds derived from this compound are proteins that play a crucial role in disease pathogenesis.
| Derivative Class | Molecular Target(s) | Therapeutic Area | Reference |
|---|---|---|---|
| Dual PD-L1/A2AR Inhibitors | Programmed Death-Ligand 1 (PD-L1), Adenosine A2A Receptor (A2AR) | Cancer Immunotherapy | guidechem.com |
| PRC2 Inhibitors | Embryonic Ectoderm Development (EED) subunit of PRC2 | Cancer | googleapis.comnih.gov |
| Kinase Inhibitors | p38 Protein Kinase | Inflammation | bldpharm.com |
| Des1 Inhibitors | Dihydroceramide Desaturase (Des1) | Cancer, Diabetes | bldpharm.com |
| RET Kinase Inhibitors | RET Proto-Oncogene | Cancer | |
| GCN2 Inhibitors | General Control Nonderepressible 2 (GCN2) | Cancer |
The derivatives of this compound are designed to bind to specific sites on their target biomolecules, thereby modulating their activity. For instance, in the case of PRC2 inhibitors, the synthesized compounds are designed to interact with the aromatic cage of the EED subunit. nih.gov This interaction allosterically inhibits the catalytic activity of the PRC2 complex, preventing the methylation of histones and the subsequent repression of gene expression. nih.gov
Similarly, the dual PD-L1/A2AR inhibitors are crafted to bind to and block the activity of both the PD-L1 protein and the A2A receptor, which would otherwise suppress the function of T-cells in the tumor microenvironment. guidechem.comnih.govnih.gov
Comparative Bioactivity Profiling with Related Chemical Entities
The utility of this compound lies in its ability to be chemically modified to create a diverse range of bioactive molecules. The bioactivity of these final compounds can be compared to understand structure-activity relationships.
For example, different substitutions on the pyridine (B92270) ring, originating from the core structure of this compound, can lead to inhibitors with varying potencies and selectivities for their respective targets. The development of triazolopyrimidine derivatives as PRC2 inhibitors, which starts from this compound, has led to potent and selective inhibitors of the EED subunit. googleapis.com The specific nature of the side chains added to the core structure, which is derived from this compound, is crucial for achieving high-affinity binding to the target protein.
Future Research Directions and Emerging Trends for Methyl 5 Bromo 3 Methylpicolinate
Development of Green and Sustainable Synthesis Methods
The pursuit of environmentally benign chemical processes is a paramount goal in modern synthetic chemistry. Future research on Methyl 5-bromo-3-methylpicolinate is expected to prioritize the development of green and sustainable synthesis methods to minimize environmental impact and enhance process efficiency.
Current synthetic routes often involve bromination of a precursor, which can utilize reagents like N-bromosuccinimide (NBS). While effective, there is a drive to replace traditional solvents and reagents with greener alternatives. A key area of future development will be the adoption of continuous flow processes for the industrial-scale production of this compound and its derivatives. Flow chemistry offers precise control over reaction parameters, leading to higher yields, improved safety, and reduced waste generation.
Furthermore, the exploration of novel catalytic systems, such as nanocatalysts, could provide highly efficient and reusable options for the synthesis of this compound and its analogs. The principles of green chemistry, including atom economy and the use of renewable feedstocks, will guide the innovation of next-generation synthetic pathways.
| Green Synthesis Strategy | Potential Advantages | Research Focus |
| Continuous Flow Chemistry | Enhanced reaction control, improved safety, higher yields, reduced waste. | Optimization of flow reactors and conditions for industrial production. |
| Nanocatalysis | High efficiency, reusability, milder reaction conditions. | Development of novel nanocatalysts for key synthetic steps. |
| Alternative Solvents | Reduced environmental impact and toxicity. | Investigation of bio-based solvents and supercritical fluids. |
| Atom Economy | Maximization of reactant incorporation into the final product. | Designing synthetic routes that minimize byproduct formation. |
Exploration of Novel Catalytic Transformations and C-H Functionalization
The bromine atom on the pyridine (B92270) ring of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions. This functionality is crucial for creating diverse molecular architectures. Future research will continue to expand the scope of these transformations.
Established methods like Suzuki-Miyaura and Sonogashira couplings are already valuable tools for introducing aryl/heteroaryl and alkynyl groups, respectively. An emerging trend is the application of other advanced cross-coupling reactions, such as Buchwald-Hartwig amination, to install amine functionalities, which are prevalent in biologically active molecules.
A particularly exciting frontier is the direct C-H functionalization of the picolinate (B1231196) ring. This strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient route to novel derivatives. Research in this area will focus on developing selective catalysts that can activate specific C-H bonds on the pyridine ring, allowing for the direct introduction of new functional groups.
| Catalytic Transformation | Potential Reagents/Catalysts | Expected Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Aryl/heteroaryl substituted picolinates |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | Alkynyl-substituted picolinates |
| Buchwald-Hartwig Amination | Amines, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base | Amino-substituted picolinates |
| C-H Functionalization | Various transition metal catalysts (e.g., Pd, Rh, Ru) and directing groups | Directly functionalized picolinate derivatives |
Expansion of Medicinal Applications through Targeted Derivatization
This compound is a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. smolecule.com Its structural features are found in compounds being investigated for various biological activities. The ability to readily derivatize this scaffold is key to its potential in drug discovery.
Future research will focus on the targeted synthesis of derivatives to explore a wider range of biological targets. For instance, the picolinate scaffold is a component of molecules designed as kinase inhibitors, which are a significant class of anti-cancer drugs. By systematically modifying the substituents on the pyridine ring, libraries of novel compounds can be generated and screened for activity against various kinases and other disease-relevant enzymes and receptors. smolecule.com
The strategic incorporation of the this compound core into larger, more complex molecules will be a continuing trend, aiming to develop potent and selective therapeutic agents for oncology, infectious diseases, and neurological disorders. smolecule.com
Advanced Computational Methodologies for Predictive Modeling and Rational Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these methodologies offer the potential to accelerate the design and discovery of novel derivatives with desired properties.
Future research will likely involve the use of quantum mechanics (QM) and density functional theory (DFT) to understand the electronic properties and reactivity of the molecule. This knowledge can guide the selection of appropriate reaction conditions for synthetic transformations.
Furthermore, molecular docking and dynamics simulations can be employed to predict how derivatives of this compound might interact with biological targets such as enzymes and receptors. This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of biological activity, saving time and resources. Quantitative structure-activity relationship (QSAR) studies can also be used to build predictive models that correlate structural features with biological activity, further aiding in the rational design of new and more potent compounds.
| Computational Method | Application | Potential Outcome |
| Quantum Mechanics (QM) / DFT | Elucidating electronic structure and reactivity. | Predicting reaction outcomes and designing new synthetic routes. |
| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identifying potential drug candidates for synthesis and testing. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-receptor complexes. | Understanding the stability and mechanism of interaction. |
| QSAR | Correlating chemical structure with biological activity. | Designing new derivatives with enhanced potency and selectivity. |
Integration with High-Throughput Screening in Chemical Biology and Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large numbers of compounds for biological activity. The synthetic tractability of this compound makes it an ideal starting point for the creation of compound libraries for HTS campaigns.
An emerging trend is the development of diversity-oriented synthesis (DOS) strategies starting from this versatile scaffold. By applying a variety of synthetic transformations, large and structurally diverse libraries of related compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds. thermofisher.com
The integration of automated synthesis platforms with HTS will further accelerate the discovery process. Future research will focus on creating focused libraries of this compound derivatives designed to target specific protein families, such as kinases or G-protein-coupled receptors (GPCRs), which are important drug targets. thermofisher.com The data generated from these screens will provide valuable structure-activity relationship (SAR) information to guide the subsequent lead optimization process. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Methyl 5-bromo-3-methylpicolinate, and how can reaction conditions be optimized for high yields?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions. For optimization, researchers should systematically vary parameters such as temperature, catalyst loading (e.g., Pd-based catalysts for Suzuki couplings), and solvent polarity. Purification via column chromatography or recrystallization ensures product integrity. Evidence from analogous brominated pyridine derivatives suggests that electron-withdrawing groups (e.g., bromine) enhance electrophilicity, facilitating nucleophilic substitution .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, with bromine-induced deshielding aiding in peak assignment. X-ray crystallography using programs like SHELX or ORTEP-3 provides precise spatial data, particularly for verifying regiochemistry and steric effects. Mass spectrometry (MS) confirms molecular weight. For complex cases, combining multiple techniques reduces ambiguity .
Q. How can researchers differentiate between competing reaction pathways (e.g., substitution vs. elimination) in this compound derivatives?
- Methodological Answer : Kinetic studies under controlled conditions (e.g., varying base strength or solvent dielectric constant) can isolate dominant pathways. Monitoring byproducts via GC-MS or HPLC helps identify elimination products. Computational modeling (DFT) predicts thermodynamic favorability, while isotopic labeling tracks mechanistic intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions between computational reactivity predictions and experimental data for this compound?
- Methodological Answer : Discrepancies often arise from solvation effects or overlooked transition states. Researchers should recalibrate computational models using implicit solvent approximations (e.g., SMD) and validate with experimental kinetic data. Comparative studies with structurally similar compounds (e.g., methyl 6-amino-4-bromopicolinate) can isolate variables .
Q. How is regioselectivity controlled in nucleophilic substitution reactions at the bromine site of this compound?
- Methodological Answer : Steric hindrance from the 3-methyl group and electronic effects of the pyridine ring direct nucleophilic attack. Researchers can manipulate selectivity by using bulky nucleophiles or polar aprotic solvents. Kinetic isotope effect (KIE) studies and X-ray analysis of transition-state analogs further clarify regiochemical outcomes .
Q. What experimental designs are suitable for probing the biological activity of this compound in drug discovery contexts?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic derivatization (e.g., replacing bromine with other halogens or functional groups). High-throughput screening (HTS) assays against target enzymes (e.g., kinases) identify lead compounds. Molecular docking simulations predict binding affinities, validated by isothermal titration calorimetry (ITC) .
Q. How can researchers optimize catalytic systems for cross-coupling reactions involving this compound?
- Methodological Answer : Ligand screening (e.g., phosphine vs. N-heterocyclic carbenes) enhances catalytic efficiency. Reaction monitoring via in situ IR spectroscopy identifies deactivation pathways (e.g., catalyst poisoning). Green chemistry principles, such as using water-tolerant catalysts or microwave-assisted synthesis, improve sustainability .
Data Analysis and Interpretation
Q. What frameworks guide the formulation of rigorous research questions for studying this compound?
- Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) structure hypothesis-driven inquiries. For example, a PICO question might ask: "In palladium-catalyzed cross-couplings (Intervention), how does this compound (Population) compare to its chloro analog (Comparison) in yield and selectivity (Outcome)?" .
Q. How should researchers address variability in spectroscopic data across different batches of this compound?
- Methodological Answer : Standardize calibration protocols (e.g., internal NMR standards like TMS) and ensure consistent sample preparation (e.g., degassing for crystallography). Statistical tools like principal component analysis (PCA) differentiate systematic errors from random noise. Cross-validation with independent labs reduces bias .
Tables for Key Data Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

